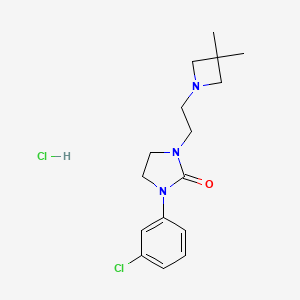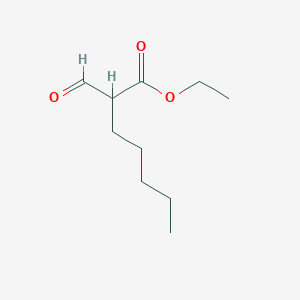
7,8-Dimethoxy-5-phenyl-1H-3-benzazepin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethoxy-5-phenyl-1H-3-benzazepin-2-amine is a chemical compound belonging to the benzazepine class. This compound is characterized by its unique structure, which includes a benzazepine core substituted with methoxy groups and a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-5-phenyl-1H-3-benzazepin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2,3-dimethoxybenzaldehyde with phenylacetonitrile, followed by cyclization and subsequent amination to introduce the amine group at the 2-position of the benzazepine ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more efficient catalysts and reaction conditions .
化学反応の分析
Types of Reactions
7,8-Dimethoxy-5-phenyl-1H-3-benzazepin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .
科学的研究の応用
7,8-Dimethoxy-5-phenyl-1H-3-benzazepin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a ligand for various biological targets.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7,8-Dimethoxy-5-phenyl-1H-3-benzazepin-2-amine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect neurotransmitter systems in the brain .
類似化合物との比較
Similar Compounds
- 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
- 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one
- 3-(3-Chloropropyl)-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one
Uniqueness
7,8-Dimethoxy-5-phenyl-1H-3-benzazepin-2-amine is unique due to its specific substitution pattern on the benzazepine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
78533-17-2 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC名 |
7,8-dimethoxy-5-phenyl-1H-3-benzazepin-2-amine |
InChI |
InChI=1S/C18H18N2O2/c1-21-16-8-13-9-18(19)20-11-15(12-6-4-3-5-7-12)14(13)10-17(16)22-2/h3-8,10-11H,9H2,1-2H3,(H2,19,20) |
InChIキー |
JLFRVFLCXRPPHB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)CC(=NC=C2C3=CC=CC=C3)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14446609.png)

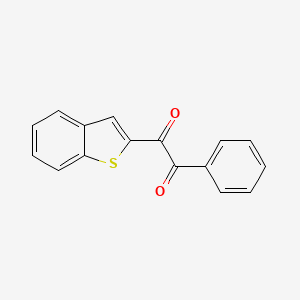
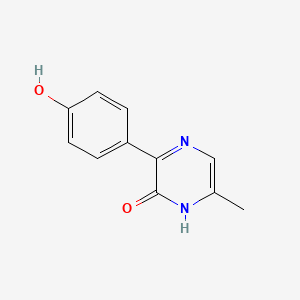



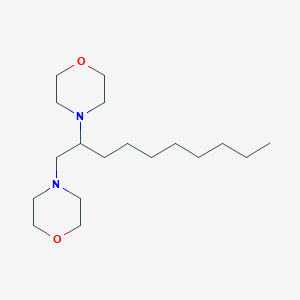
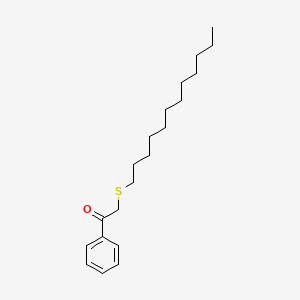
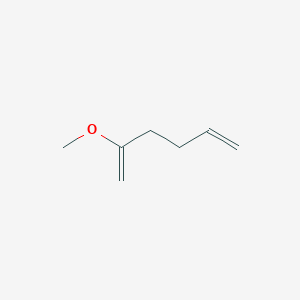
![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)

